2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is a compound classified within the imidazo[1,2-a]pyridine family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group and a bromo-substituted phenyl ring, contributing to its unique chemical properties and reactivity. The molecular formula of this compound is CHBrFN, and it is recognized under the CAS number 944580-93-2 .
The synthesis of 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine can be achieved through various methodologies. One notable approach involves a multi-step synthetic strategy that includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the trifluoromethyl and bromo groups.
Technical Details:
Recent studies have highlighted greener synthesis methods, such as one-pot reactions that minimize waste and improve yield without compromising product quality .
The structure of 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine features a bicyclic imidazo[1,2-a]pyridine framework with a bromo substituent at the meta position of the phenyl ring and a trifluoromethyl group at the 7-position of the imidazole ring.
2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine can participate in several chemical reactions due to its electrophilic nature.
Technical Details:
The mechanism of action for compounds like 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine often involves interaction with biological targets such as enzymes or receptors.
The compound has significant potential in various scientific fields:
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its exceptional drug-like properties and versatile pharmacological profiles. This fused bicyclic structure serves as a molecular framework for diverse therapeutic applications, ranging from antimicrobial and anticancer agents to central nervous system therapeutics. The intrinsic dipole moment and π-electron-rich character of the IP core facilitate strong interactions with biological targets, enabling potent modulation of disease-relevant pathways [3] [9].
Table 1: Pharmacologically Active Imidazo[1,2-a]pyridine Derivatives
Compound Name | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
Telacebec (Q203) | Anti-tubercular | QcrB subunit (cytochrome bc₁) | 2-Ethyl-6-fluoro-7-(4-trifluoromethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxamide |
MIA derivative | Anti-inflammatory | NF-κB/STAT3 pathways | 8-Methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine |
IP-Se-05 | Anticancer (breast) | PI3K/Akt/mTOR pathway | Selenium-containing IP derivative |
2-(3-Bromo-phenyl)-7-trifluoromethyl-IP | Chemical building block | Undefined | Bromophenyl at C2, trifluoromethyl at C7 |
Recent studies demonstrate that structural modifications at the C2, C3, C6, and C7 positions of the IP core profoundly influence bioactivity profiles. The compound 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine (CAS 944580-93-2) exemplifies this strategic functionalization, featuring a bromophenyl group at C2 and a trifluoromethyl group at C7. While its specific biological activities remain under investigation, its structural similarity to clinical candidates suggests significant pharmacological potential [5] [6]. IP derivatives exhibit remarkable inhibitory activity against cancer cell proliferation and migration, with several candidates demonstrating potency against multidrug-resistant tuberculosis strains at nanomolar concentrations [3]. The scaffold's adaptability enables optimization of pharmacokinetic properties while maintaining target engagement, making it invaluable for rational drug design.
The strategic incorporation of trifluoromethyl (–CF₃) and halogen (particularly bromine) substituents significantly enhances the physicochemical and pharmacological properties of imidazo[1,2-a]pyridine derivatives. The trifluoromethyl group, featured at the C7 position of our target compound, exerts pronounced electronic effects through its strong electron-withdrawing character and high lipophilicity (π=0.88). These properties improve membrane permeability and metabolic stability by reducing oxidative metabolism, thereby enhancing bioavailability [2] [7]. The –CF₃ group also influences dipole moments and polar surface areas, which are critical for target binding and solubility profiles.
Concurrently, the meta-bromophenyl substituent at C2 provides distinct advantages:
Table 2: Calculated Physicochemical Properties of Key Substituents
Substituent | Electron Effect | Lipophilicity (π) | Bond Strength (kJ/mol) | Common Positions |
---|---|---|---|---|
Trifluoromethyl | Strong σ-withdrawing | 0.88 | N/A | C6, C7, C8 |
Bromine | Moderate σ-withdrawing | 0.86 | 5–15 (halogen bonding) | C2, C3, C6 |
Methoxy | Resonance donating | -0.02 | N/A | C6, C8 |
Methyl | Weak donating | 0.56 | N/A | C6, C8 |
Experimental evidence confirms that electron-withdrawing groups at the C7 position significantly influence photophysical properties. Derivatives bearing trifluoromethyl groups exhibit characteristic intramolecular charge transfer (ICT) transitions in the 323–328 nm range, with molar absorptivity values of 0.4–0.9×10⁴ M⁻¹cm⁻¹ [2]. Frontier molecular orbital analyses demonstrate that –CF₃ groups lower LUMO energies, enhancing electron affinity crucial for bioactivity. The compound 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine (MW: 341.13 g/mol) exemplifies these principles, with calculated density of 1.58±0.1 g/cm³ and pKa of 4.05±0.50, reflecting optimal physicochemical properties for drug development [6] [8].
The therapeutic significance of imidazo[1,2-a]pyridines was first established with the introduction of zolpidem in 1988, which revolutionized insomnia treatment through selective GABAₐ receptor modulation. This commercial success validated the IP scaffold as a privileged structure in CNS therapeutics. Subsequent approvals included alpidem (anxiolytic) and zolimidine (gastroprotective agent), collectively demonstrating the scaffold's versatility across therapeutic areas [3] [6].
Table 3: Marketed Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Area | Status | Key Structural Features | Year Introduced |
---|---|---|---|---|
Zolpidem | Insomnia | Marketed | N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | 1988 |
Alpidem | Anxiety | Marketed (withdrawn) | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide | 1990s |
Zolimidine | Gastroprotective | Marketed | 2-[(4-Methoxybenzyl)sulfinyl]-5-methyl-1H-imidazo[1,2-a]pyridine | 1970s |
Minodronic acid | Antiosteoporosis | Marketed | 1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethylidene bisphosphonate | 2009 |
Telacebec (Q203) | Tuberculosis | Phase II clinical | 2-Ethyl-6-fluoro-7-(4-trifluoromethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxamide | N/A |
The emergence of drug-resistant tuberculosis has revitalized interest in IP derivatives, culminating in the development of telacebec (Q203), a QcrB inhibitor in cytochrome bc₁ complex. Currently in Phase II clinical trials, telacebec demonstrates exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains at nanomolar concentrations (MIC₉₀ ≤0.006 μM) [3]. This compound exemplifies contemporary structure-activity relationship (SAR) optimization strategies focused on lipophilic biaryl ethers that enhance antimycobacterial activity.
The compound 2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine represents the ongoing evolution of this scaffold, combining historical design principles with modern synthetic approaches. Its commercial availability (CAS 944580-93-2) from multiple suppliers reflects pharmaceutical interest, with documented applications as a building block for more complex derivatives [4] [5] [6]. The structural features of this compound – specifically the meta-bromophenyl at C2 and electron-deficient trifluoromethyl at C7 – align with the pharmacophore requirements for diverse biological targets, suggesting potential for future therapeutic applications beyond its current use as a synthetic intermediate.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: